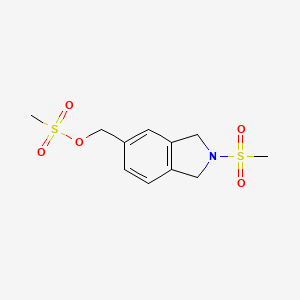![molecular formula C7H8O3 B12955748 (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,4S,6S)-3,7-dioxatricyclo[43002,4]nonan-8-one is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction is often catalyzed by a Lewis acid such as aluminum chloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production rates and quality control .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a functional group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its tricyclic structure makes it a suitable candidate for probing the active sites of various enzymes .
Medicine
In medicine, (1S,2R,4S,6S)-3,7-dioxatricyclo[430Its ability to undergo various chemical modifications allows for the design of novel therapeutic agents .
Industry
Industrially, this compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in the manufacturing of high-performance materials .
Mecanismo De Acción
The mechanism of action of (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-amino-cyclohexanecarboxylic acid: This compound shares a similar cyclic structure but differs in its functional groups and reactivity.
Kennedy Compound: Although not chemically similar, this term is often used in different contexts and should not be confused with (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one.
Uniqueness
The uniqueness of this compound lies in its tricyclic structure, which provides distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H8O3 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5-,7+/m0/s1 |
Clave InChI |
MUIDESAARNCREM-DRMQKGJZSA-N |
SMILES isomérico |
C1[C@H]2[C@H](CC(=O)O2)[C@@H]3[C@H]1O3 |
SMILES canónico |
C1C2C(CC(=O)O2)C3C1O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


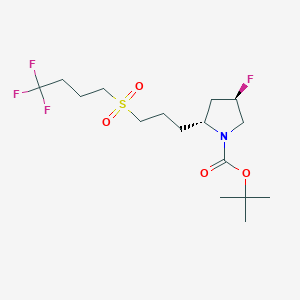
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
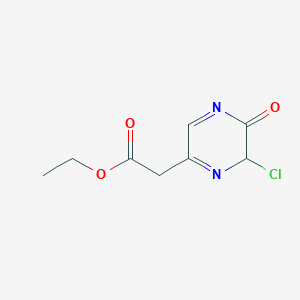
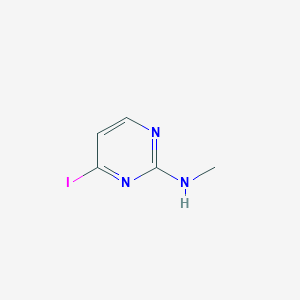
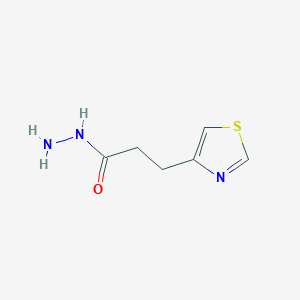

![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
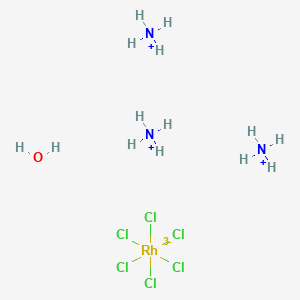
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
